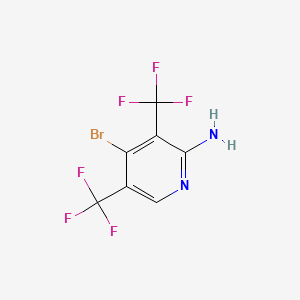
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H3BrF6N2. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl groups significantly influence the electronic properties, solubility, and lipophilicity of the compound, making it a valuable entity in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine typically involves the use of palladium-catalyzed amination reactions. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method allows for the efficient formation of the desired product with good to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Amination Reactions: The compound can participate in amination reactions to form various derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Nucleophiles: For substitution reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Major Products Formed
Aminated Derivatives: Formed through amination reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including cytotoxic activity and DNA binding.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances its ability to interact with biological macromolecules, potentially leading to cytotoxic effects. The compound may also bind to DNA, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly influence its electronic properties and reactivity. This makes it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C7H3BrF6N2 |
|---|---|
Molecular Weight |
309.01 g/mol |
IUPAC Name |
4-bromo-3,5-bis(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H3BrF6N2/c8-4-2(6(9,10)11)1-16-5(15)3(4)7(12,13)14/h1H,(H2,15,16) |
InChI Key |
AFEJZZZAOKJILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)C(F)(F)F)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




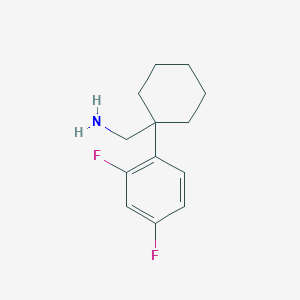
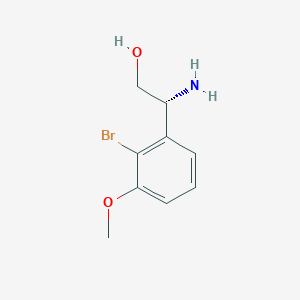
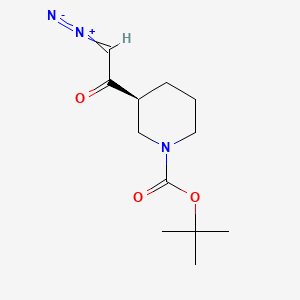
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)
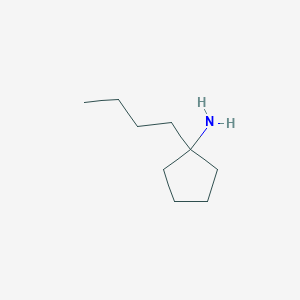
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
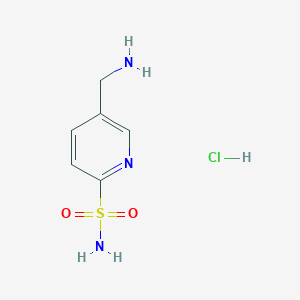
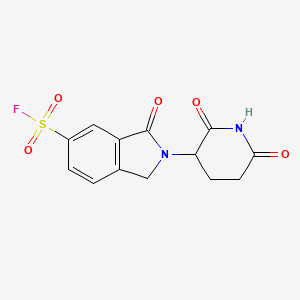
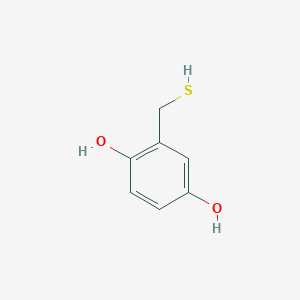
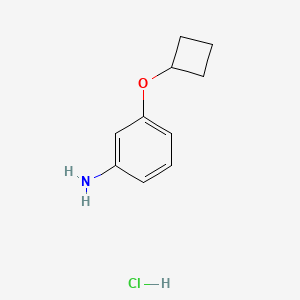
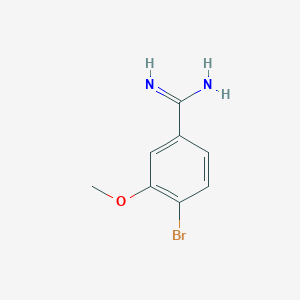
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
